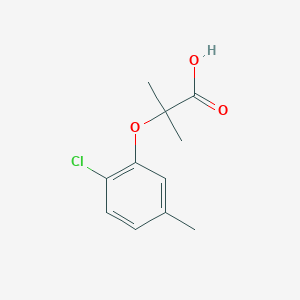

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid typically involves the reaction of 2-chloro-5-methylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like DMF.

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Formation of substituted phenoxy derivatives.

Oxidation: Formation of this compound derivatives.

Reduction: Formation of 2-(2-chloro-5-methylphenoxy)-2-methylpropanol.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Chloro-5-methylphenoxy)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.

2-(2-Chloro-5-methylphenoxy)propanoic acid: Similar structure but without the additional methyl group on the propanoic acid

Uniqueness

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid is unique due to the presence of both a chlorine atom and a methyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications .

Biologische Aktivität

Overview

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, commonly referred to as MCPA , is a synthetic compound belonging to the class of phenoxy herbicides. Its chemical structure features a chloro-substituted phenoxy group, which plays a significant role in its biological activity. This compound has garnered attention for its herbicidal properties and potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 588692-86-8

- Molecular Formula : C₁₁H₁₃ClO₃

- Molecular Weight : 228.67 g/mol

MCPA acts primarily as a selective herbicide, functioning through the mimicry of natural plant hormones (auxins). This leads to uncontrolled growth in susceptible plant species, ultimately resulting in their death. The mechanism involves:

- Disruption of normal growth processes.

- Induction of abnormal cell division and elongation.

Herbicidal Properties

MCPA is effective against a variety of broadleaf weeds while being less harmful to grasses. Its application is common in agricultural practices for controlling unwanted vegetation in cereal crops.

Antimicrobial Activity

Recent studies have indicated that MCPA exhibits antimicrobial properties. Research has shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in agriculture beyond weed control, such as in managing plant pathogens.

Case Studies and Experimental Data

-

Herbicidal Efficacy : A study conducted on various weed species demonstrated that MCPA effectively reduced biomass and seed production, particularly in broadleaf weeds like Chenopodium album and Echinochloa crus-galli.

- Table 1: Efficacy of MCPA on Different Weed Species

| Weed Species | Biomass Reduction (%) | Seed Production Reduction (%) |

|----------------------------|-----------------------|-------------------------------|

| Chenopodium album | 85 | 90 |

| Echinochloa crus-galli | 78 | 88 |

| Taraxacum officinale | 70 | 75 |

- Table 1: Efficacy of MCPA on Different Weed Species

-

Antimicrobial Studies : In vitro tests revealed that MCPA inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Table 2: Antimicrobial Activity of MCPA

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|----------------------------|------------------------------------------|

| Escherichia coli | 50 |

| Staphylococcus aureus | 100 |

- Table 2: Antimicrobial Activity of MCPA

Safety and Toxicology

While MCPA is effective as a herbicide, its safety profile has raised concerns regarding potential toxicity to non-target organisms, including aquatic life. Studies indicate that MCPA can be toxic to fish and other aquatic organisms at certain concentrations, emphasizing the need for careful application and management practices.

Eigenschaften

IUPAC Name |

2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7-4-5-8(12)9(6-7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAAEZNXAGEDNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364156 |

Source

|

| Record name | 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588692-86-8 |

Source

|

| Record name | 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.